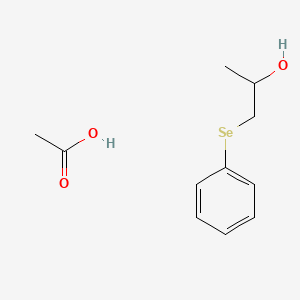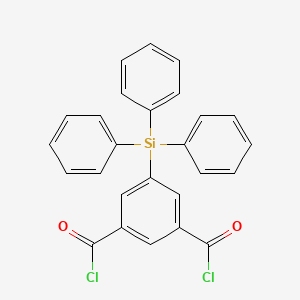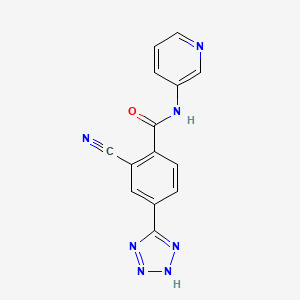
2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a cyano group, a pyridine ring, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: Starting with a substituted benzene, the benzamide core can be formed through an amide coupling reaction.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the benzamide moiety.
Reduction: Reduction reactions could target the cyano group or the tetrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group, pyridine ring, and tetrazole ring can all contribute to the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-(pyridin-2-yl)-4-(2H-tetrazol-5-yl)benzamide
- 2-Cyano-N-(pyridin-4-yl)-4-(2H-tetrazol-5-yl)benzamide
- 2-Cyano-N-(pyridin-3-yl)-4-(1H-tetrazol-5-yl)benzamide
Uniqueness
The unique combination of the cyano group, pyridine ring, and tetrazole ring in 2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamide may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
651769-88-9 |
|---|---|
Fórmula molecular |
C14H9N7O |
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
2-cyano-N-pyridin-3-yl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9N7O/c15-7-10-6-9(13-18-20-21-19-13)3-4-12(10)14(22)17-11-2-1-5-16-8-11/h1-6,8H,(H,17,22)(H,18,19,20,21) |
Clave InChI |
LMPBPLXNSRTPGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



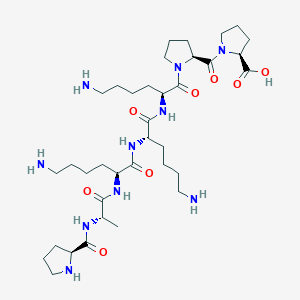
![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
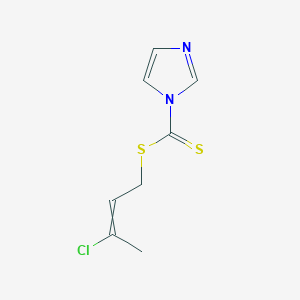


![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
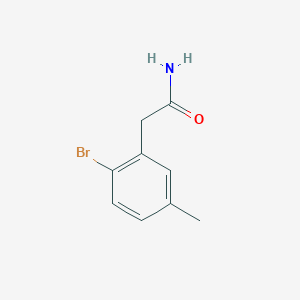
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
